N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as PBTZ169, is a compound that has been extensively studied for its potential as a new drug candidate for tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Mechanism of Action
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide targets the mycobacterial respiratory chain, specifically the cytochrome bc1 complex, which is essential for energy production in the bacteria. This compound binds to the Qo site of the cytochrome bc1 complex, inhibiting its activity and leading to a decrease in ATP production. This results in a decrease in the energy available to the bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, this compound has been shown to have good penetration into tissues and organs, including the lungs, where it is needed to treat tuberculosis.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of multidrug-resistant and extensively drug-resistant tuberculosis. Another advantage is its low toxicity, which makes it a safer alternative to some of the current drugs used to treat tuberculosis.
One limitation of this compound is its limited solubility, which can make it difficult to administer in high doses. Another limitation is its potential for drug-drug interactions, which can affect its efficacy and safety when used in combination with other drugs.
Future Directions
There are several future directions for the development of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the development of combination therapies that include this compound and other drugs with different mechanisms of action, in order to improve efficacy and reduce the risk of drug resistance. Finally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials, in order to determine its potential as a new drug for the treatment of tuberculosis.
Synthesis Methods
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized by a multi-step process that involves the condensation of thiosemicarbazide with 5-propyl-2-bromothiophene, followed by the reaction with benzyl bromide and then the reaction with 5-nitrofurfural. The final product is obtained by the reduction of the nitro group to an amino group using hydrogen gas in the presence of palladium on carbon.
Scientific Research Applications
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential as a new drug candidate for tuberculosis. It has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It has also shown activity against non-replicating and intracellular forms of the bacteria. In addition, this compound has shown low toxicity in vitro and in vivo, making it a promising candidate for further development.
properties
IUPAC Name |
1-benzyl-3-[(5-propylthiophene-3-carbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-2-6-14-9-13(11-22-14)15(20)18-19-16(21)17-10-12-7-4-3-5-8-12/h3-5,7-9,11H,2,6,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLALRNQCHBCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.